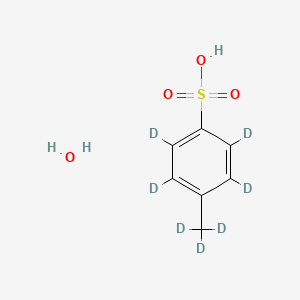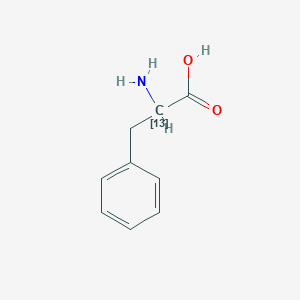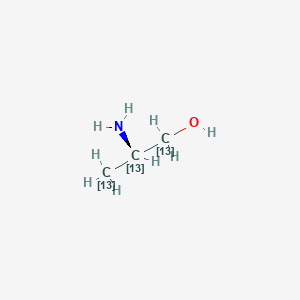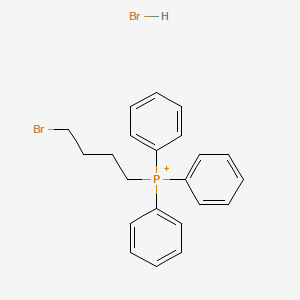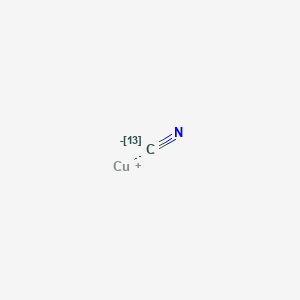
azanylidyne(113C)methane;copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is characterized by its unique molecular structure, which includes a copper ion coordinated with azanylidyne and methane groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanylidyne(113C)methane;copper(1+) typically involves the reaction of copper salts with azanylidyne and methane precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of azanylidyne(113C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The azanylidyne and methane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(0) species.
Wissenschaftliche Forschungsanwendungen
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways in biological systems. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azanylidyne(113C)methane;copper(1+) include:
- Azanylidyne(113C)methane;nickel(1+)
- Azanylidyne(113C)methane;palladium(1+)
- Azanylidyne(113C)methane;platinum(1+)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific coordination chemistry and the ability of the copper ion to participate in redox reactions. This makes it particularly useful in catalytic applications and biological studies.
Eigenschaften
Molekularformel |
CCuN |
|---|---|
Molekulargewicht |
90.56 g/mol |
IUPAC-Name |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
InChI-Schlüssel |
DOBRDRYODQBAMW-YTBWXGASSA-N |
Isomerische SMILES |
[13C-]#N.[Cu+] |
Kanonische SMILES |
[C-]#N.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








